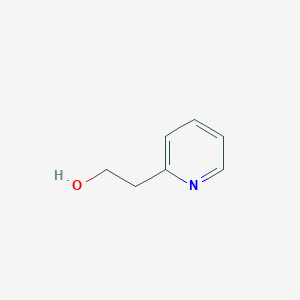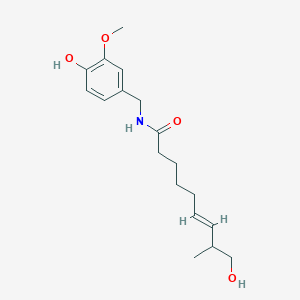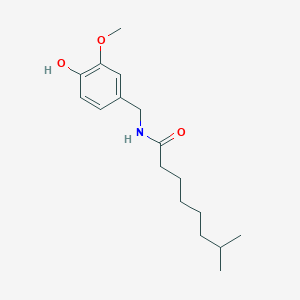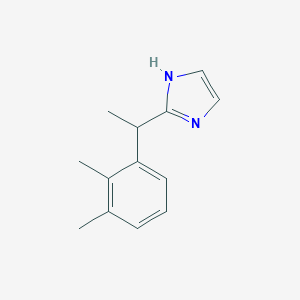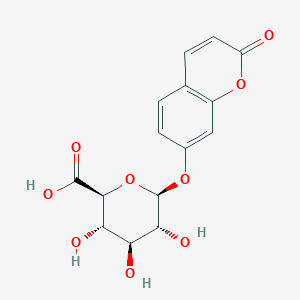
7-羟基香豆素葡萄糖醛酸苷
描述
7-Hydroxycoumarin glucuronide is a metabolite of 7-hydroxycoumarin, a naturally occurring compound found in many plants. This compound is formed through the process of glucuronidation, where glucuronic acid is added to 7-hydroxycoumarin. This process enhances the solubility of the compound, facilitating its excretion from the body. 7-Hydroxycoumarin glucuronide is known for its role in detoxification and elimination of various drugs and endogenous compounds .
科学研究应用
作用机制
Target of Action
7-Hydroxycoumarin glucuronide (7-HCG) is a phase II metabolite of 7-hydroxycoumarin . It primarily targets the multidrug resistance-associated proteins 3 and 4 . These proteins play a crucial role in the transport of the coumarin metabolite .
Mode of Action
The mode of action of 7-HCG involves its interaction with its primary targets, the multidrug resistance-associated proteins. The compound is transported via these proteins, which mediate its effects . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Biochemical Pathways
The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine . This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .
Pharmacokinetics
Pharmacokinetic experiments have shown that 7-HCG in the blood increases rapidly and is eliminated slowly, with an average half-life (t 1/2β) of 18.3 hours . The concentration of 7-HCG in the target organ, the kidney, is about four times higher than that in the blood . This suggests that the compound has good bioavailability.
Result of Action
RNA sequencing revealed that 7-HCG could reverse p38 MAPK regulation and apoptosis . It was found that 7-HCG could reduce renal injury by reducing p-p38, p-ERK, p-JNK, cleaved-caspase3, and Bax . This suggests that 7-HCG has potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, neuroprotection, anti-microbial, and anti-cancer activity .
Action Environment
The action of 7-HCG can be influenced by environmental factors. For instance, the addition of lactic acid promoted the formation of more inactive 7-OHC-sulfonate and 7-OHC-glucuronide metabolites . Furthermore, an acidic extracellular environment amplified cancer cell proliferation, indicating the anticancer effect of 7-OHC was weakened by low extracellular pH .
生化分析
Biochemical Properties
7-Hydroxycoumarin glucuronide interacts with enzymes such as UDP-glucuronosyltransferase (UGT) isoform UGT1A1 during its formation . The glucuronidation process, which involves the addition of a glucuronic acid molecule to 7-hydroxycoumarin, increases the water solubility of the compound, facilitating its excretion from the body .
Molecular Mechanism
The molecular mechanism of 7-Hydroxycoumarin glucuronide primarily involves its formation through the glucuronidation process. This process is mediated by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A1, which adds a glucuronic acid molecule to 7-hydroxycoumarin .
Temporal Effects in Laboratory Settings
In laboratory settings, the metabolism of 7-hydroxycoumarin to 7-Hydroxycoumarin glucuronide is linear for the first 90 minutes and reaches a plateau at 150 minutes . This suggests that the compound’s effects may change over time in a controlled environment.
Dosage Effects in Animal Models
The effects of 7-Hydroxycoumarin glucuronide at different dosages in animal models have not been extensively studied. Studies on the parent compound, 7-hydroxycoumarin, have shown that it has various pharmacological effects at different doses .
Metabolic Pathways
7-Hydroxycoumarin glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This process is mediated by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A1 .
Transport and Distribution
The transport of 7-Hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 . These proteins are believed to be the main transporters involved in the excretion of the coumarin metabolite 7-Hydroxycoumarin glucuronide from liver and kidney .
Subcellular Localization
Given that it is a metabolite formed in the liver, it is likely to be found in hepatocytes where the glucuronidation process occurs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxycoumarin glucuronide typically involves the glucuronidation of 7-hydroxycoumarin. One common method includes the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction is often carried out in an aqueous medium at a controlled pH and temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of 7-hydroxycoumarin glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the reaction conditions such as pH, temperature, and concentration of reactants are meticulously controlled. Enzymatic methods using glucuronosyltransferase enzymes are also employed to enhance the efficiency of the process .
化学反应分析
Types of Reactions: 7-Hydroxycoumarin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of 7-hydroxycoumarin .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Glucuronic acid or its derivatives in the presence of catalysts such as glucuronosyltransferase enzymes.
Major Products:
Hydrolysis: 7-Hydroxycoumarin and glucuronic acid.
Conjugation: 7-Hydroxycoumarin glucuronide.
相似化合物的比较
7-Hydroxycoumarin sulfate: Another metabolite of 7-hydroxycoumarin formed through sulfation.
7-Ethoxycoumarin: A derivative of coumarin used in similar metabolic studies.
Umbelliferone: The parent compound of 7-hydroxycoumarin, widely studied for its pharmacological properties.
Uniqueness: 7-Hydroxycoumarin glucuronide is unique due to its specific role in the glucuronidation pathway, a major phase II metabolic process. This distinguishes it from other similar compounds that may undergo different metabolic transformations such as sulfation or oxidation .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYLPCLGPXGILY-DKBOKBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985266 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66695-14-5 | |
| Record name | 7-Hydroxycoumarin glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66695-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycoumarin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


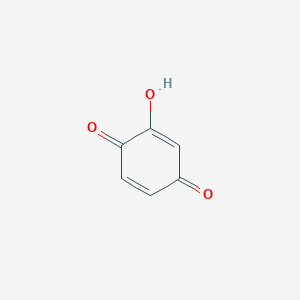

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
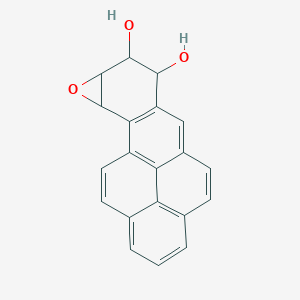
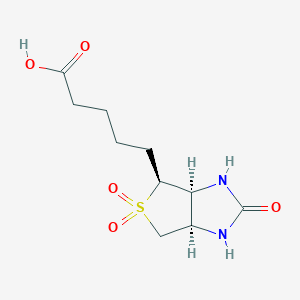
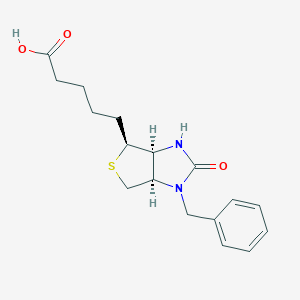
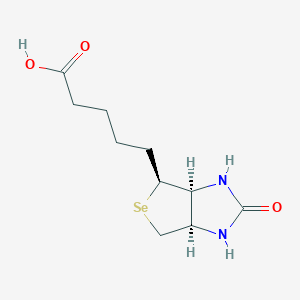
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
